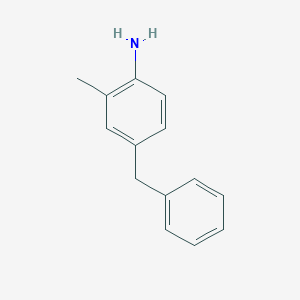

4-Benzyl-2-methylaniline

Description

4-Benzyl-2-methylaniline is a substituted aniline derivative characterized by a benzyl (C₆H₅CH₂-) group at the para position and a methyl (-CH₃) group at the ortho position relative to the amine (-NH₂) functional group. The benzyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, stability, and interaction with biological targets.

Properties

CAS No. |

62441-37-6 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

4-benzyl-2-methylaniline |

InChI |

InChI=1S/C14H15N/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

InChI Key |

CJIUZBUIEDGQMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methylaniline typically involves multi-step reactions starting from benzene. One common method includes:

Friedel-Crafts Alkylation: Benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form benzylbenzene.

Nitration: Benzylbenzene undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are used.

Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Benzyl-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methylaniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The benzyl and methyl groups can affect the compound’s lipophilicity and its ability to cross cell membranes, impacting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

4-Chloro-2-methylaniline (CAS 95-69-2)

- Structure : Chloro (-Cl) substituent at the para position.

- Molecular Formula : C₇H₈ClN.

- Key Properties: Carcinogenic activity: Metabolized to reactive intermediates (e.g., hydroxylamines) that bind to DNA and proteins, as shown in rat liver microsomes . Inducible enzymatic activation: Phenobarbital enhances its metabolic activation .

- Contrast with 4-Benzyl-2-methylaniline: The chloro group is electron-withdrawing, increasing electrophilicity and reactivity compared to the electron-donating benzyl group.

4-Bromo-2-methylaniline (CAS 583-75-5)

Oxygen-Containing Derivatives

4-Methoxy-2-methylaniline (m-Cresidine, CAS 102-50-1)

- Structure : Methoxy (-OCH₃) substituent at the para position.

- Molecular Formula: C₈H₁₁NO.

- Key Properties :

- Contrast : The methoxy group is strongly electron-donating, enhancing resonance stabilization of the aromatic ring. This differs from the benzyl group’s steric effects.

4-(Benzyloxy)-2-methylaniline (CAS 4792-60-3)

- Structure : Benzyloxy (-OCH₂C₆H₅) substituent at the para position.

- Molecular Formula: C₁₄H₁₅NO.

- Key Properties :

- Comparison : The ether linkage in this compound introduces polarity absent in this compound, altering solubility and metabolic pathways.

Benzyl-Substituted Derivatives

2-Benzyl-N-(4-methoxybenzyl)aniline (4aa)

- Structure : Benzyl groups at both ortho and para positions, with a methoxy substituent.

- Synthesis : Prepared via imine condensation–isoaromatization, highlighting the versatility of benzyl-substituted anilines in organic synthesis .

- Comparison : The additional methoxy group in this compound enhances electronic diversity compared to this compound.

4-Benzyl-2-nitroaniline

Heterocyclic Derivatives

4-(Benzo[d]thiazol-2-ylmethyl)aniline (CAS 37859-28-2)

- Structure : Benzothiazole ring attached via a methylene bridge.

- Molecular Formula : C₁₄H₁₂N₂S.

- Key Properties: Molecular Weight: 240.32 g/mol . Applications: Potential use in materials science due to the thiazole moiety’s electronic properties.

- Comparison : The benzothiazole group introduces heterocyclic aromaticity, which may enhance fluorescence or catalytic activity compared to the simple benzyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.